Iminoaspartic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Iminoaspartic acid is synthesized through the oxidation of aspartate. The reaction involves the use of quinolinate synthase, an iron-sulfur enzyme, which condenses the oxidized aspartate with glycerone phosphate to form quinolinic acid .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Iminoaspartic acid undergoes various chemical reactions, including:
Oxidation: The initial step in its biosynthesis involves the oxidation of aspartate.
Condensation: The oxidized aspartate is condensed with glycerone phosphate by quinolinate synthase to form quinolinic acid.
Common Reagents and Conditions:
Oxidizing Agents: Used in the initial oxidation of aspartate.
Quinolinate Synthase: An enzyme that facilitates the condensation reaction.
Major Products:
Scientific Research Applications
Iminoaspartic acid has several scientific research applications, including:
Drug Delivery Systems: Derivatives of this compound, such as poly (L-aspartic acid-co-lactic acid), are used in the development of biodegradable polymeric nanoparticles for controlled drug delivery.
Neurological and Therapeutic Applications: Dicarboxylic amino acids, including aspartate (a close relative of this compound), have been studied for their roles as excitatory neurotransmitters in the brain.
Biomedical Nanotechnology: Derivatives of this compound are used for the functionalization of inorganic nanoparticles, enhancing their stability, reducing toxicity, and conferring specialized therapeutic and diagnostic properties.
Biological and Chemical Analysis: Derivatives of this compound are significant in the synthesis and analysis of peptide fragments, aiding in the understanding of protein structure and function.
Mechanism of Action
Iminoaspartic acid exerts its effects through its role in the biosynthesis of nicotinic acid. The compound is synthesized by the oxidation of aspartate and is condensed by quinolinate synthase with glycerone phosphate to form quinolinic acid. This process is crucial in the biosynthesis of nicotinic acid, which is essential for various metabolic pathways .
Comparison with Similar Compounds
Aspartic Acid: A close relative of iminoaspartic acid, involved in similar biochemical pathways.
Quinolinic Acid: A product formed from this compound, involved in the biosynthesis of nicotinic acid.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of nicotinic acid. Its derivatives have significant applications in drug delivery, neurological therapies, and biomedical nanotechnology, making it a compound of considerable interest in scientific research.
Properties
IUPAC Name |
2-iminobutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO4/c5-2(4(8)9)1-3(6)7/h5H,1H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUOATVLLQEYHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=N)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30868498 | |
Record name | Iminosuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Iminoaspartic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001131 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
79067-61-1 | |
Record name | 2-Iminobutanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79067-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iminoaspartic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079067611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iminosuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMINOASPARTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHW8YF5XND | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Iminoaspartic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001131 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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